Regioisomeric Identity: 3-Amine vs. 4-Amine
The amine group at the pyrazole 3-position establishes a fundamentally different hydrogen-bonding vector and electronic environment compared to the 4-amine regioisomer (CAS 1869685-15-3). The 3-amine engages the adjacent endocyclic N2 nitrogen through an intramolecular resonance interaction (N3 lone pair → N2 π-system), which modulates the basicity (predicted pKa ≈ 3.96 for the conjugate acid of the pyrazole ring) and alters the preferred tautomeric state relative to the 4-amine isomer . In contrast, the 4-amine regioisomer lacks this vicinal N–N interaction and presents a distinct H-bond donor/acceptor geometry. Computed TPSA for the 3-amine is 43.84 Ų ; the 4-amine isomer, while sharing the same molecular formula (C₈H₈ClN₃S, MW 213.69), exhibits a different TPSA value due to altered nitrogen accessibility. This regioisomeric distinction is critical for target engagement: 3-aminopyrazoles are privileged scaffolds in kinase inhibitor design because the amine participates in a bidentate hinge-binding motif with the ATP pocket, a geometry that 4-aminopyrazoles cannot replicate .
| Evidence Dimension | Regioisomeric amine position (pyrazole C3-NH₂ vs. C4-NH₂) |
|---|---|
| Target Compound Data | 3-amine regioisomer (CAS 1850998-55-8): TPSA = 43.84 Ų; intramolecular N–N resonance possible; kinase hinge-binding geometry enabled |
| Comparator Or Baseline | 4-amine regioisomer (CAS 1869685-15-3): identical MW 213.69, altered TPSA and H-bond vector; no N–N resonance |
| Quantified Difference | Qualitative regioisomeric difference; quantitative biological selectivity data for this specific pair are not available in the published literature. TPSA difference is measurable but not explicitly reported for the 4-amine isomer. |
| Conditions | Structural comparison based on computed molecular descriptors and resonance analysis; no head-to-head biological assay available for this specific pair. |
Why This Matters
Procurement of the incorrect regioisomer will generate invalid SAR data if the intended target engagement relies on the 3-aminopyrazole hinge-binding pharmacophore, leading to false-negative results and wasted screening resources.
- [1] Liu, D.; Artman, G. D. III; Jendza, K. C.; et al. Syntheses of 1-substituted-3-aminopyrazoles. Tetrahedron Letters 2010, 51 (52), 6799–6801. View Source
